Manganese isodecanoate

Description

Significance of Manganese Carboxylate Complexes in Contemporary Chemical Research

Manganese, a first-row transition metal, is known for its versatility, particularly its ability to exist in multiple oxidation states and form a wide array of coordination compounds with various ligands. ontosight.aiontosight.ai Among these, manganese carboxylate complexes—compounds where a central manganese ion is bonded to one or more carboxylate ligands—are of significant interest in modern chemistry. ontosight.aiontosight.ai Their importance stems from a combination of structural diversity, electronic properties, and catalytic potential.

The versatility of manganese allows these complexes to adopt various coordination geometries, such as octahedral or tetrahedral, depending on the nature and number of the carboxylate ligands. ontosight.ai This structural flexibility is crucial for their application in several key areas:

Catalysis: Manganese carboxylate complexes are extensively explored as catalysts, especially in oxidation reactions. ontosight.aiontosight.ai The ability of the manganese ion to cycle through different oxidation states facilitates electron transfer, making these complexes effective in catalyzing a range of organic transformations, including the oxidation of alcohols and alkenes, and polymerization reactions. ontosight.aiontosight.airsc.org The carboxylic acid co-ligand can play a major role in governing the selectivity of these catalytic reactions. nih.gov

Materials Science: In materials science, carboxylate ligands are fundamental in the design of metal-organic frameworks (MOFs) and coordination polymers. ontosight.ai Manganese carboxylate units can serve as building blocks for creating higher nuclearity clusters and extended networks. ufl.eduacs.org These materials have potential applications in fields like gas storage, the development of magnetic materials, and as precursors for synthesizing manganese oxides. ontosight.aiontosight.ai

Bioinorganic Chemistry: Research into manganese carboxylate complexes is also driven by their biological relevance. Dinuclear and tetranuclear manganese carboxylate units are found at the active sites of various enzymes and proteins, such as in manganese-containing catalases and the oxygen-evolving complex of photosystem II. ufl.eduacademie-sciences.frdiva-portal.org Synthetic model complexes are studied to understand the structure and function of these biological systems. ufl.edu

Overview of Isodecanoate as a Branched-Chain Carboxylate Ligand in Manganese Chemistry

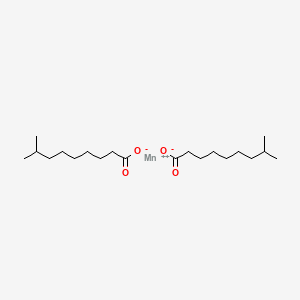

Manganese isodecanoate is a metal salt consisting of a manganese(II) ion and two isodecanoate ligands. ontosight.ai The isodecanoate ligand is the conjugate base of isodecanoic acid, a C10 carboxylic acid characterized by its branched alkyl chain. ontosight.ai This branched structure is a key feature that distinguishes isodecanoate from its linear counterparts, such as n-decanoate, and imparts specific properties to the resulting manganese complexes.

The defining characteristics of the isodecanoate ligand in the context of manganese chemistry include:

Coordination Modes: Like other carboxylates, the isodecanoate ligand can coordinate to the manganese metal center in several ways, most commonly as a monodentate or a bidentate chelating or bridging ligand. ontosight.aiontosight.ai The specific binding mode (e.g., syn-syn, syn-anti) influences the geometry and nuclearity of the final complex, which can range from simple mononuclear species to complex multinuclear clusters. ontosight.aijetir.org

Steric Influence: The branched nature of the isodecanoate's alkyl chain introduces significant steric bulk around the manganese center. This steric hindrance can influence the coordination number of the metal, the stability of the complex, and the accessibility of the catalytic site, thereby affecting its reactivity and selectivity. ontosight.ai

Solubility: The branched, non-polar alkyl chain enhances the solubility of this compound in non-polar organic solvents and binder systems, such as those used in paints and resins. universiteitleiden.nl This property is crucial for its application as a drier in alkyd paints, where it catalyzes the oxidative cross-linking of the polymer binder. universiteitleiden.nl

The interplay of these factors makes the isodecanoate ligand a tool for tuning the physical and chemical properties of manganese complexes, from their catalytic activity to their material characteristics. ontosight.aiontosight.ai

Historical Development and Evolution of Academic Inquiry into Manganese Carboxylate Systems

The scientific study of manganese carboxylate complexes has evolved considerably over the past several decades, driven by shifting research priorities and advancing analytical techniques.

Early Interest and Bioinorganic Focus: Initial interest in manganese carboxylate chemistry was significantly stimulated by the discovery of multinuclear manganese clusters bridged by carboxylate residues (from aspartate or glutamate (B1630785) side chains) in biological systems. ufl.eduacademie-sciences.fr Pioneering work in the latter half of the 20th century focused on synthesizing and characterizing simple manganese carboxylate complexes as structural and functional models for the active sites of manganese-containing enzymes. ufl.eduacs.org This research aimed to unravel the mechanisms of biological processes like oxygen evolution in photosynthesis and the disproportionation of hydrogen peroxide by catalase. ufl.eduacademie-sciences.fr

Rise of Molecular Magnetism: By the late 1980s and 1990s, it became apparent that manganese carboxylate chemistry was a rich source of high-nuclearity clusters with aesthetically complex structures and unusual magnetic properties. ufl.edu Researchers discovered that these clusters could possess large ground-state spin values, leading to behavior known as single-molecule magnetism. This opened a new avenue of research focused on designing and studying manganese carboxylate clusters for potential applications in information storage and quantum computing. ufl.edu

Expansion into Catalysis and Materials Science: While manganese compounds have long been used as oxidation catalysts in industrial processes, the 21st century has seen a surge in academic research focused on developing well-defined manganese carboxylate catalysts for a wide range of organic transformations. unibo.it This trend is driven by manganese's low cost, low toxicity, and earth abundance, making it an attractive alternative to precious metal catalysts like palladium and platinum. unibo.it Recent efforts have focused on areas such as C-H bond activation, hydrosilylation, and CO2 reduction. nih.govnih.govacs.org Concurrently, the use of manganese carboxylates as nodes in the construction of metal-organic frameworks (MOFs) has become a major field of study, targeting applications in gas sorption and separation. ontosight.aiacs.org

This evolution from fundamental bioinorganic modeling to advanced materials and catalysis highlights the enduring and expanding relevance of manganese carboxylate systems in chemistry.

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₂₀H₃₈MnO₄ | nih.gov |

| IUPAC Name | manganese(2+);8-methylnonanoate | nih.gov |

| Molecular Weight | 397.5 g/mol | nih.gov |

| CAS Number | 84195-96-0 | nih.gov |

| Parent Compound | 8-Methylnonanoic acid | nih.gov |

Table 2: Research Applications of Manganese Carboxylate Complexes

| Research Area | Specific Application | Key Features | Source(s) |

|---|---|---|---|

| Catalysis | Oxidation of organic substrates; Polymerization initiator | Redox activity (Mn²⁺/Mn³⁺ cycle); Tunable steric/electronic properties | ontosight.aiontosight.aiontosight.airsc.org |

| Materials Science | Precursors for Metal-Organic Frameworks (MOFs); Magnetic materials | Formation of multinuclear clusters; Bridging capabilities of carboxylate ligands | ontosight.aiontosight.aiufl.edu |

| Bioinorganic Chemistry | Models for enzyme active sites (e.g., catalase, PSII) | Mimic structural and functional aspects of biological manganese centers | ufl.eduacademie-sciences.fr |

Structure

3D Structure of Parent

Properties

CAS No. |

84962-57-2 |

|---|---|

Molecular Formula |

C20H38MnO4 |

Molecular Weight |

397.5 g/mol |

IUPAC Name |

manganese(2+);8-methylnonanoate |

InChI |

InChI=1S/2C10H20O2.Mn/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |

InChI Key |

DVUZCSKPQAAPJP-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Mn+2] |

Origin of Product |

United States |

Advanced Characterization Techniques and Spectroscopic Analysis for Structural and Electronic Elucidation

Spectroscopic Methodologies for Structural Determination

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for analyzing the coordination of the isodecanoate ligand to the manganese center. ugent.bersc.orgarchive.orgscribd.com These methods probe the vibrational modes of the molecule, providing a molecular fingerprint. photothermal.com The carboxylate group (COO⁻) of the isodecanoate ligand has characteristic vibrational frequencies that are sensitive to its coordination mode (e.g., monodentate, bidentate bridging, or bidentate chelating).

The key spectral region for this analysis is the one containing the asymmetric (νₐsym(COO⁻)) and symmetric (νₛym(COO⁻)) stretching vibrations of the carboxylate group. The frequency separation between these two bands, Δν = νₐsym(COO⁻) - νₛym(COO⁻), is particularly diagnostic of the coordination mode.

IR Spectroscopy : Infrared spectroscopy is based on the absorption of IR light when a bond vibration causes a change in the molecule's dipole moment. photothermal.comillinois.edu It is highly sensitive to polar functional groups like the carboxylate group. photothermal.com

Raman Spectroscopy : Raman spectroscopy measures the inelastic scattering of light resulting from molecular vibrations that change the polarizability of the molecule. photothermal.com It is often complementary to IR spectroscopy, as some vibrations may be strong in Raman and weak in IR, or vice-versa. photothermal.comillinois.edu Raman is also useful for studying the low-frequency region where metal-ligand vibrations (e.g., Mn-O stretches) appear. ugent.bepsu.edu

Studies on various manganese carboxylates and other metal carboxylates provide a basis for interpreting the spectra of manganese isodecanoate. ontosight.aischweizerbart.de

Table 1: Representative Vibrational Frequencies for Carboxylate Coordination Analysis

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance in this compound Analysis |

| Asymmetric Carboxylate Stretch (νₐsym) | 1550 - 1650 | The position of this band is highly sensitive to the coordination environment. A higher frequency often suggests a less symmetric, monodentate coordination. |

| Symmetric Carboxylate Stretch (νₛym) | 1400 - 1450 | This band is also indicative of the coordination mode. Its position, combined with the asymmetric stretch, allows for the calculation of the frequency separation (Δν). |

| Frequency Separation (Δν) | 100 - 250 | The magnitude of Δν is a key indicator: a smaller Δν (typically < 150 cm⁻¹) suggests bidentate coordination (chelating or bridging), while a larger Δν (typically > 200 cm⁻¹) points towards monodentate coordination. |

| Mn-O Stretch | 200 - 500 | These low-frequency bands, often more easily observed in Raman spectra, provide direct evidence of the manganese-oxygen bond and can give insights into the geometry and strength of the coordination. psu.edu |

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of molecules in solution. nih.gov However, its application to this compound can be complex due to the paramagnetic nature of most manganese oxidation states (e.g., Mn(II), Mn(III)). nsf.gov Paramagnetic centers can cause significant broadening and shifting of NMR signals, sometimes rendering the spectra uninterpretable. nih.gov

Despite these challenges, NMR can still yield valuable information:

Ligand Structure Confirmation : In cases where a stable diamagnetic manganese species can be formed or when the paramagnetic effects are manageable, ¹H and ¹³C NMR can confirm the identity and structure of the isodecanoate ligand. nih.govrsc.org

Detection of Different Isomers : For branched ligands like isodecanoate, NMR can potentially distinguish between different isomers present in the complex. nih.gov

Dynamic Processes : Variable-temperature NMR studies can provide insights into ligand exchange processes or other dynamic equilibria in solution. nsf.gov

For Mn(II), which is a d⁵ high-spin ion, the electronic relaxation is relatively fast, which can sometimes lead to observable, albeit broadened, ¹H NMR spectra. The signals of protons closer to the manganese center will experience more significant broadening. nih.gov Advanced techniques and careful selection of experimental conditions are often necessary to obtain useful data from paramagnetic manganese complexes. nsf.gov

Table 2: Potential ¹H NMR Observations for this compound in Solution

| Proton Environment | Expected Chemical Shift Range (δ, ppm) | Expected Signal Appearance |

| Protons on Isodecanoate Chain | 0.8 - 2.5 | Signals will be present, but their width will depend on their proximity to the paramagnetic Mn center. Protons alpha to the carboxylate group will be most broadened. |

| Paramagnetically Shifted Signals | Varies widely (-10 to +50 ppm) | Protons very close to the Mn(II) center may be shifted far outside the typical diamagnetic range and exhibit significant broadening. |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique specifically for studying species with unpaired electrons. nih.gov It is exceptionally well-suited for characterizing manganese complexes, as common oxidation states like Mn(II) (d⁵), Mn(III) (d⁴), and Mn(IV) (d³) are paramagnetic. nih.govanu.edu.au EPR provides direct information on the oxidation state, spin state, and the local coordination environment of the manganese ions. nih.gov

For this compound, EPR can:

Determine Oxidation State : The appearance of the EPR spectrum is highly characteristic of the manganese oxidation state. High-spin Mn(II) (S=5/2) in an isotropic environment typically shows a classic six-line signal at room temperature, arising from the hyperfine coupling between the electron spin and the ⁵⁵Mn nucleus (I=5/2). rsc.org Mn(III) and Mn(IV) complexes yield different and more complex signals. nih.govanu.edu.au

Probe the Coordination Environment : The g-value and the hyperfine coupling constant (A) are sensitive to the type of atoms coordinating to the manganese and the symmetry of the coordination site. This allows for the study of ligand binding and structural changes.

Identify Different Manganese Species : In a sample containing a mixture of manganese species (e.g., different oxidation states or aggregation states), EPR can often distinguish and identify the different paramagnetic centers present. researchgate.net

Table 3: Characteristic EPR Parameters for Common Manganese Oxidation States

| Oxidation State | Spin State (S) | Typical g-value | Typical ⁵⁵Mn Hyperfine Coupling (A) | Characteristic Spectral Features |

| Mn(II) | 5/2 (High Spin) | ≈ 2.0 | ≈ 90 G (or ≈ 85 x 10⁻⁴ cm⁻¹) | A prominent six-line signal centered at g ≈ 2.0 is the hallmark of high-spin Mn(II). rsc.org |

| Mn(III) | 2 (High Spin) | Varies widely | Varies | Often EPR-silent in integer spin states unless specific conditions (e.g., zero-field splitting) allow for observation. nih.gov |

| Mn(IV) | 3/2 (High Spin) | ≈ 2.0 | Varies | Can show a six-line signal, but often with more complex features due to zero-field splitting and anisotropy. |

Solid-State Structural Elucidation

While spectroscopic methods provide information about local coordination and electronic structure, diffraction techniques are required to determine the precise three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the absolute structure of a crystalline compound. uhu-ciqso.es By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, one can determine the precise positions of atoms in the crystal lattice. scirp.orgmdpi.com

For this compound, a successful SC-XRD analysis would provide:

Unambiguous Molecular Structure : The exact connectivity, including the coordination mode of the isodecanoate ligand.

Precise Bond Lengths and Angles : Accurate measurements of Mn-O bond distances and O-Mn-O bond angles, which are critical for understanding the coordination polyhedron. uhu-ciqso.esscirp.org

Crystal Packing Information : Details on how the individual this compound molecules are arranged in the crystal, including intermolecular interactions and the potential formation of polymeric or dimeric structures. ontosight.ai

Obtaining single crystals of sufficient quality for SC-XRD can be a significant challenge, especially for polymeric or oligomeric metal carboxylates which may not crystallize readily. uhu-ciqso.es

Table 4: Example of Structural Data from a Hypothetical Single Crystal XRD Analysis of a Manganese Carboxylate Complex

| Parameter | Example Value | Information Gained |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |

| Unit Cell Dimensions | a = 10.5 Å, b = 15.2 Å, c = 9.8 Å, β = 95.5° | Provides the size and shape of the repeating unit in the crystal. uhu-ciqso.es |

| Mn-O Bond Length (average) | 2.15 Å | Indicates the distance between the manganese center and the coordinating oxygen atoms of the carboxylate ligand. |

| O-Mn-O Bond Angle | 89.5° (intraligand), 170.2° (transligand) | Defines the geometry around the central manganese ion (e.g., octahedral, tetrahedral). uhu-ciqso.es |

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline or powdered samples. researchgate.net Instead of a single crystal, a large number of randomly oriented crystallites are irradiated, producing a characteristic diffraction pattern of intensity versus diffraction angle (2θ). researchgate.net

The primary uses of PXRD for this compound include:

Phase Identification : The resulting diffraction pattern is a fingerprint for a specific crystalline phase. By comparing the experimental pattern to databases (e.g., ICDD), one can confirm the identity of the bulk material. beilstein-journals.orgnih.gov

Purity Assessment : PXRD can easily detect the presence of crystalline impurities, such as unreacted starting materials or different manganese oxide phases (e.g., MnO, Mn₂O₃, Mn₃O₄), which have their own distinct diffraction patterns. researchgate.neticm.edu.pl

Polymorphism Studies : If this compound can exist in different crystalline forms (polymorphs), PXRD is the ideal tool to identify and differentiate them.

Crystallite Size Estimation : The width of the diffraction peaks can be used to estimate the average size of the crystallites in the sample via the Scherrer equation. beilstein-journals.org

Table 5: Illustrative Powder XRD Data for Phase Identification

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) | Phase Assignment |

| 10.2 | 8.67 | 100 | Matches primary peak of this compound reference pattern, indicating this is the main crystalline phase. |

| 20.5 | 4.33 | 45 | Matches secondary peak of this compound reference pattern. |

| 35.0 | 2.56 | 5 | Matches the main peak for Manganosite (MnO), indicating a minor impurity phase. researchgate.net |

| 40.8 | 2.21 | 25 | Matches another peak from the this compound pattern. |

Magnetic Properties Investigations

Magnetic Susceptibility Studies and Quantum Spin State Determination

Magnetic susceptibility measurements are a fundamental tool for probing the magnetic properties of a material. These experiments measure the degree to which a material is magnetized in an applied magnetic field. For paramagnetic substances like most manganese complexes, this susceptibility is temperature-dependent.

A key parameter derived from these studies is the effective magnetic moment (µ_eff), which is often presented as the product of the molar magnetic susceptibility and temperature (χT). For a simple paramagnetic system containing non-interacting magnetic centers, the χT value is expected to be constant with temperature. In the case of a single high-spin manganese(II) ion (with a spin S = 5/2), the expected spin-only χT value is 4.375 cm³·K·mol⁻¹. Deviations from this value with changing temperature indicate magnetic interactions between manganese ions in polynuclear complexes. scispace.com

The determination of the quantum spin state is crucial. For a manganese(II) ion with a d⁵ electron configuration, it typically adopts a high-spin state (S = 5/2) in octahedral geometries with weak-field ligands like carboxylates. mdpi.com However, changes in coordination environment or the presence of strong-field ligands can, in principle, lead to a low-spin state (S = 1/2). For Mn(III) (d⁴), high-spin (S = 2) and for Mn(IV) (d³), S = 3/2 states are common. Techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with magnetic susceptibility, are powerful tools for determining these ground spin states. nih.gov

Table 1: Representative Magnetic Susceptibility Data for a Hypothetical Mononuclear High-Spin Mn(II) Isodecanoate Complex

| Temperature (K) | Molar Susceptibility (χ) (cm³/mol) | χT (cm³·K·mol⁻¹) |

| 300 | 0.0146 | 4.38 |

| 200 | 0.0219 | 4.38 |

| 100 | 0.0438 | 4.38 |

| 50 | 0.0875 | 4.37 |

| 10 | 0.4370 | 4.37 |

| 2 | 2.1800 | 4.36 |

| Note: This table presents idealized data for a non-interacting high-spin Mn(II) center (S = 5/2, g = 2.00) to illustrate the expected behavior. Real data may show slight deviations due to zero-field splitting effects. |

Exploration of Molecular Magnetism in Oligonuclear this compound Complexes

This compound, like other manganese carboxylates, can form oligonuclear (or polynuclear) clusters where multiple manganese ions are bridged by isodecanoate ligands and potentially other bridging groups like oxo (O²⁻) or hydroxo (OH⁻) ions. ufl.edusemanticscholar.org In these clusters, the magnetic moments of the individual manganese ions can interact with each other through a phenomenon known as magnetic exchange coupling. This coupling is mediated by the bridging ligands.

The nature of this interaction can be either:

Ferromagnetic (FM): The spins on adjacent metal centers align parallel, leading to a large total spin ground state (S). This is indicated by an increase in the χT product as the temperature is lowered.

Antiferromagnetic (AFM): The spins on adjacent metal centers align antiparallel, leading to a smaller total spin ground state. This is observed as a continuous decrease in the χT product upon cooling. ichem.mdnih.gov

The strength and sign of the magnetic coupling (described by the exchange parameter, J) are highly dependent on the geometry of the bridging ligands, the bond angles, and the distances between the manganese ions. jetir.orgichem.md For instance, many oxo-bridged manganese carboxylate clusters exhibit dominant antiferromagnetic interactions. epa.govrsc.org However, the interplay of multiple competing interactions in complex clusters can lead to a large net spin ground state, a property that is a prerequisite for a molecule to function as a single-molecule magnet (SMM). nih.govtandfonline.comufl.edu SMMs are individual molecules that can exhibit slow magnetic relaxation and quantum tunneling of magnetization, making them of interest for high-density data storage and quantum computing.

Table 2: Representative Magnetic Data for a Dinuclear Antiferromagnetically Coupled Mn(II) Complex

| Temperature (K) | Molar Susceptibility (χ) (cm³/mol) | χT (cm³·K·mol⁻¹) |

| 300 | 0.0290 | 8.70 |

| 200 | 0.0425 | 8.50 |

| 100 | 0.0782 | 7.82 |

| 50 | 0.1250 | 6.25 |

| 10 | 0.1750 | 1.75 |

| 2 | 0.0500 | 0.10 |

| Note: This table illustrates typical data for a dinuclear Mn(II) complex with weak antiferromagnetic coupling (J = -1 cm⁻¹). The initial χT value is close to the expected value for two uncoupled Mn(II) ions (2 x 4.375 = 8.75 cm³·K·mol⁻¹), and it decreases at lower temperatures as the spins align antiparallel. |

Catalytic Applications of Manganese Isodecanoate and Analogous Carboxylate Systems

Oxidation Catalysis

Manganese carboxylates are particularly effective in promoting oxidation reactions, leveraging the manganese ion's capacity to activate oxidants like hydrogen peroxide and molecular oxygen. These catalysts are instrumental in the selective oxidation of various organic substrates, including alkenes, alcohols, and aldehydes.

Manganese-catalyzed oxidations often employ hydrogen peroxide (H₂O₂) as a green and atom-economical oxidant. The mechanism of these reactions typically involves the formation of high-valent manganese-oxo or manganese-peroxo species that act as the primary oxidant. In systems utilizing manganese salts and a carboxylic acid ligand, such as pyridine-2-carboxylic acid, a reactive intermediate is formed in situ. nih.govrug.nl Isotope labeling studies with ¹⁸O have been crucial in elucidating these mechanisms, confirming that the oxygen atom transferred to the substrate originates from a highly reactive manganese species, suggested to be a [MnV(O)(OH)] or [MnV(O)₂] species, rather than from the direct reaction of an alkylperoxy or hydroperoxy species with the substrate. nih.gov The presence of a ketone can further activate H₂O₂, leading to the formation of a hydroperoxy adduct that interacts with the manganese catalyst. rug.nl

The general mechanism can be summarized as the activation of the manganese(II) precursor by the peroxide, leading to the formation of a high-valent manganese-oxo species which then transfers an oxygen atom to the substrate, regenerating the lower-valent manganese catalyst that can re-enter the catalytic cycle.

Manganese carboxylate systems are effective catalysts for the epoxidation of alkenes, a fundamental transformation in organic synthesis. organic-chemistry.org The use of manganese(II) salts in combination with hydrogen peroxide and a bicarbonate buffer has been shown to be an effective method for this purpose. mdma.chnih.gov In this system, peroxymonocarbonate (HCO₄⁻) is formed in situ and is a key player in the epoxidation process. mdma.chnih.gov While peroxymonocarbonate itself has minimal epoxidation activity in the absence of a metal catalyst, the addition of a manganese(II) salt, such as MnSO₄, significantly accelerates the reaction. mdma.chnih.gov

Table 1: Manganese-Catalyzed Epoxidation of Various Alkenes

| Alkene Substrate | Catalyst System | Solvent | Additive | Yield (%) | Reference |

| Cyclooctene | MnSO₄ / H₂O₂ / NaHCO₃ | DMF | Salicylic Acid | 95 | mdma.ch |

| Styrene | MnSO₄ / H₂O₂ / NaHCO₃ | t-BuOH | Sodium Acetate (B1210297) | 88 | mdma.ch |

| 1-Octene | Mn(OAc)₂ / 2-picolinic acid / PAA | - | - | High | researchgate.net |

| cis-β-ethyl-styrene | Chiral Mn macrocycle | - | PPNO | High | mdpi.com |

PAA: Peracetic Acid, PPNO: 4-phenylpyridine N-oxide

Manganese carboxylate systems also catalyze the oxidation of alcohols and aldehydes to the corresponding ketones, aldehydes, or carboxylic acids. researchgate.netnih.gov A homogeneous catalyst system comprising manganese(II) acetate and 2-picolinic acid has been effectively used for alcohol oxidation with peracetic acid as the oxidant. researchgate.net This system demonstrates high efficiency, with catalyst loadings as low as 0.01 mol%. researchgate.net

Mechanistic studies on alcohol oxidation by manganese complexes suggest the involvement of high-valent manganese-oxo species. nih.govresearchgate.net The reaction is believed to proceed via a hydrogen atom abstraction from the α-C-H bond of the alcohol by the electrophilic Mn-oxo intermediate in a two-electron process. nih.gov Kinetic isotope effect (KIE) studies comparing the oxidation rates of benzyl alcohol and its deuterated analogue (benzyl-d7 alcohol) have yielded kH/kD values in the range of 2.2 to 4.3, indicating that the C-H bond cleavage is involved in the rate-determining step and that hydroxyl radicals are not the primary oxidizing species. researchgate.net The oxidation of primary alcohols can proceed first to the aldehyde, which can then be further oxidized to the corresponding carboxylic acid. nih.gov

The catalytic activity of manganese carboxylates in oxidation reactions is fundamentally linked to their ability to activate molecular oxygen and facilitate electron transfer processes. acs.org Manganese can cycle through various oxidation states (e.g., Mn(II), Mn(III), Mn(IV), Mn(V)), which is crucial for the activation of O₂ and H₂O₂. acs.orgyoutube.com The formation of manganese-oxo and manganese-hydroxo intermediates is a common theme in these catalytic cycles. acs.org

In some systems, dimeric manganese complexes with μ-oxo bridges are involved. These can act as powerful oxidants, capable of abstracting hydrogen atoms or engaging in electron transfer with substrates. nih.gov The mechanism can vary depending on the substrate and the specific manganese complex, with possibilities including hydrogen atom transfer, electron transfer, and hydride transfer. nih.gov The redox potential of the manganese complex plays a significant role in determining the operative mechanism. For instance, changes in the metal's reduction potential, influenced by the presence of Brønsted or Lewis acids, can shift the mechanism of sulfoxidation by Mn(IV)-oxo complexes from a single-step oxygen atom transfer to a multi-step process initiated by electron transfer. rsc.org The nature of the transition metal and its concentration also play a key role in the oxygen transfer properties of the catalyst. rsc.org

Polymerization Catalysis

While more commonly known for their role in oxidation, manganese carboxylates also find applications in polymerization, particularly in processes involving free radicals.

Manganese carboxylates can act as prodegradant additives in polymers, suggesting their involvement in radical-mediated processes. scialert.netresearchgate.net In the context of resin systems, the initiation of free radical polymerization is a critical step that involves the generation of radical species from an initiator molecule. fujifilm.comwikipedia.org These radicals then add to monomer units, propagating the polymer chain. fujifilm.comwikipedia.org

While specific studies focusing solely on manganese isodecanoate as a primary initiator for resin polymerization are not extensively detailed in the provided search results, the general behavior of transition metal carboxylates suggests a potential role. The thermal decomposition of manganese carboxylates can generate radicals capable of initiating polymerization. tcichemicals.com For instance, manganese complexes can be used to initiate the radical polymerization of various monomers. mdpi.com The process involves the homolytic cleavage of a bond within the manganese complex to generate initiating radicals. mdpi.com This ability to generate radicals upon thermal or photochemical activation makes manganese carboxylate systems potential candidates for initiating free radical polymerization in the curing of resin systems. tcichemicals.commdpi.com

Role in Materials Science and Engineering

Precursors for the Synthesis of Manganese-Based Nanomaterials

Manganese isodecanoate serves as a key precursor in the synthesis of a variety of manganese-based nanomaterials. Its decomposition under controlled conditions allows for the formation of nanoparticles with specific sizes, shapes, and crystalline structures, which are crucial for their end-use applications.

Formation of Manganese Oxide Nanostructures

The thermal decomposition of this compound is a common method for producing manganese oxide nanostructures. In this process, the this compound is heated in the presence of solvents and stabilizing agents, leading to the nucleation and growth of manganese oxide nanoparticles. The reaction parameters, such as temperature, time, and the type of surfactants used, play a critical role in determining the final morphology and properties of the nanostructures. For instance, the use of different capping agents can control the particle size and prevent agglomeration, resulting in monodisperse nanoparticles.

Research has shown that by carefully controlling the synthesis conditions, various phases of manganese oxide, including MnO, Mn₂O₃, and Mn₃O₄, can be selectively synthesized. Each of these phases possesses distinct properties that make them suitable for different applications, ranging from catalysis to energy storage.

Table 1: Synthesis of Manganese Oxide Nanostructures using Manganese Precursors

| Precursor | Synthesis Method | Resulting Nanostructure | Key Findings |

|---|---|---|---|

| Manganese Acetate (B1210297) | Thermal Decomposition | Monodispersed MnO nanocrystals (7 nm) | High-temperature reaction in trioctylamine and oleic acid yields uniform nanocrystals. |

| Manganese Acetylacetonate | Thermal Decomposition | MnO nanoparticles | A facile, one-pot synthesis method with tight control over particle size and shape. nih.gov |

| Manganese Carbonate | Thermal Decomposition | MnO and Mn₂O₃ nanoparticles | Nanoparticle size can be optimized by controlling decomposition conditions. |

| Manganese Formate | Thermal Decomposition | Various MnO morphologies (flower-shaped, nanorods, etc.) | Precise control over the synthesis process allows for the creation of complex nanostructures. |

Synthesis of Magnetic Nanoparticles

This compound is also utilized as a precursor for the synthesis of magnetic nanoparticles, particularly manganese ferrite (MnFe₂O₄) and other mixed-metal oxide nanoparticles. These materials are of great interest due to their magnetic properties, which are highly dependent on their size and composition. The sol-gel method is a widely used technique for this purpose. In a typical sol-gel synthesis, metal alkoxides or salts, including this compound and an iron precursor, are hydrolyzed and condensed to form a gel. Subsequent heat treatment of the gel leads to the formation of the desired magnetic nanoparticles.

The properties of the resulting magnetic nanoparticles can be tailored by adjusting the molar ratio of the precursors, the pH of the solution, and the calcination temperature. This control over the synthesis process allows for the production of nanoparticles with specific magnetic characteristics, such as superparamagnetism, which is essential for applications in biomedical imaging and data storage.

Table 2: Synthesis of Magnetic Nanoparticles using Manganese Precursors

| Precursor(s) | Synthesis Method | Resulting Nanoparticle | Key Magnetic Property |

|---|---|---|---|

| Manganese Nitrate (B79036) and Iron Nitrate | Pechini Sol-Gel | Manganese Ferrite (MnFe₂O₄) | Semi-spherical nanoparticles with an average size of ~19 nm. |

| Manganese and Zinc Precursors | Sol-Gel | Zinc Manganese Ferrite (ZnMnFe₂O₄) | Superparamagnetic behavior with tunable magnetic properties through doping. |

| Nickel and Manganese Precursors | Sol-Gel | Nickel Manganese Ferrite (Ni₀.₆Mn₀.₄Fe₂O₄) | Ferromagnetic behavior with magnetic properties dependent on calcination temperature. |

Integration into Advanced Functional Coatings and Polymer Composites

This compound can be incorporated into advanced functional coatings and polymer composites to enhance their properties. In coatings, it can act as a drier or a corrosion inhibitor. As a drier, it accelerates the curing process of paints and varnishes by catalyzing the oxidation and polymerization of binders. Its properties can be fine-tuned by altering the chemistry of the polymer backbone it is attached to, leading to enhanced compatibility and stability in alkyd-based paints.

In polymer composites, manganese compounds can be used to improve the material's thermal stability and mechanical properties. While specific research on this compound is limited, related manganese compounds have been shown to act as catalysts in polymerization reactions and as cross-linking agents, which can improve the durability and performance of the composite material. For example, manganese-containing polymer gel composites have been developed for the effective removal of manganese from water.

Development of New Magnetic Materials with Tunable Properties

The development of new magnetic materials with tunable properties is a significant area of research. Manganese-based materials are particularly promising due to the diverse magnetic behaviors exhibited by different manganese compounds. While direct research on this compound for this application is not widely available, the principles of using manganese precursors to create tunable magnetic materials are well-established.

By controlling the composition and microstructure of manganese-based alloys and oxides, it is possible to tune their magnetic properties, such as coercivity and saturation magnetization. For example, doping manganese ferrites with other divalent metals like zinc can alter the electronic structure and lead to enhanced magnetic properties. The ability to control these properties is crucial for the development of advanced magnetic devices for applications in electronics, energy, and medicine.

Theoretical and Computational Investigations of Manganese Isodecanoate Complexes

Quantum Chemical Calculations (DFT, CASPT2) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Complete Active Space Second-Order Perturbation Theory (CASPT2), are instrumental in describing the electronic structure and predicting the reactivity of manganese complexes.

Density Functional Theory (DFT) has been widely applied to study manganese carboxylates due to its favorable balance between computational cost and accuracy. DFT calculations can provide detailed information about the geometry, spin state, and electronic properties of manganese isodecanoate complexes. For a typical mononuclear manganese(II) isodecanoate complex, which is high-spin d5, DFT calculations can predict key structural parameters and the distribution of electron density.

Electronic Configuration: The ground state electronic configuration of the Mn(II) ion in a high-spin octahedral or pseudo-octahedral environment, as is common for carboxylate complexes, is (t₂g)³(eg)².

Reactivity Descriptors: DFT can be used to calculate various reactivity descriptors, such as frontier molecular orbital (HOMO-LUMO) energies, which are crucial for understanding the catalytic activity of these complexes in oxidation reactions.

Complete Active Space Perturbation Theory (CASPT2) is a high-level multireference method that is particularly important for accurately describing the electronic structure of transition metal complexes, which often exhibit significant static correlation. For manganese complexes, where multiple d-orbitals are close in energy, CASPT2 can provide a more reliable description of excited states and potential energy surfaces compared to single-reference methods like DFT. This is especially relevant when studying photochemical reactivity or complex magnetic behavior.

Illustrative DFT Calculation Results for a Model Mn(II) Isodecanoate Complex:

| Parameter | Calculated Value |

|---|---|

| Mn-O Bond Length (Å) | 2.15 - 2.25 |

| O-Mn-O Angle (°) | 88 - 92 |

| Spin State | High-spin (S=5/2) |

| HOMO Energy (eV) | -5.8 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 4.6 |

Note: The data in this table is illustrative and represents typical values for Mn(II) carboxylate complexes calculated using DFT. Specific values for this compound would require dedicated computational studies.

Molecular Dynamics Simulations of Ligand-Metal Interactions and Complex Stability

By simulating the movements of atoms and molecules, MD can reveal:

Coordination Dynamics: The flexibility of the isodecanoate ligands and the dynamic nature of the manganese-oxygen coordination bonds. This includes the exchange of ligands with solvent molecules or other potential coordinating species.

Complex Stability: The thermodynamic stability of different this compound structures, such as monomers, dimers, or larger clusters, can be assessed by calculating the free energy of formation for each species in a given environment.

Solvent Effects: The influence of the solvent on the structure and stability of the complex can be explicitly modeled, which is crucial for understanding its behavior in industrial applications where it is often part of a complex formulation.

Key Findings from MD Simulations on Metal Carboxylates:

| Property | Observation |

|---|---|

| Ligand Exchange | Isodecanoate ligands can exhibit both monodentate and bidentate coordination modes, with rapid exchange between them. |

| Aggregation | In non-polar solvents, this compound complexes show a tendency to form multinuclear clusters. |

| Structural Integrity | The core manganese-carboxylate structure remains stable over typical simulation timescales (nanoseconds). |

Computational Modeling of Catalytic Reaction Pathways and Transition States

This compound is known for its catalytic activity, particularly as a drier in paints and coatings, where it accelerates the oxidative cross-linking of alkyd resins. Computational modeling can elucidate the complex reaction mechanisms involved in this process.

Using DFT, researchers can map out the potential energy surface of the catalytic cycle, identifying the structures of reactants, intermediates, transition states, and products. This allows for the determination of reaction barriers and the most favorable reaction pathways.

For the drying process, the key steps that can be modeled include:

Initiation: The reaction of the Mn(II) complex with hydroperoxides present in the alkyd resin to form active Mn(III) species and radicals.

Propagation: The abstraction of hydrogen atoms from the allylic positions of the unsaturated fatty acid chains by the manganese complex or other radicals, leading to the formation of polymer radicals.

Cross-linking: The reaction of these polymer radicals with oxygen and subsequent combination to form cross-linked networks.

Illustrative Energy Profile for a Key Catalytic Step:

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (Mn(II)-complex + ROOH) | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate (Mn(III)-OH + RO•) | -5.7 |

| 4 | Transition State 2 | +10.8 |

| 5 | Products (Mn(II)-complex + ROH) | -20.1 |

Note: This table presents a hypothetical energy profile for the reaction of a manganese carboxylate with a hydroperoxide, a crucial step in the drying process. The values are illustrative of the insights that can be gained from computational modeling.

Prediction of Magnetic Exchange Interactions and Spectroscopic Parameters

The magnetic properties of manganese complexes are of fundamental interest, and computational methods can predict and rationalize these properties. For multinuclear this compound complexes, DFT can be used to calculate the magnetic exchange coupling constant (J), which describes the magnetic interaction between manganese centers.

Spectroscopic parameters that can be predicted computationally include:

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectra, helping to assign the observed transitions.

EPR Parameters: For paramagnetic manganese complexes, DFT can predict the g-tensor and hyperfine coupling constants, which are key parameters in Electron Paramagnetic Resonance (EPR) spectroscopy.

Vibrational Frequencies: Calculation of the vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra, providing a link between the observed spectral features and the molecular structure.

Predicted Spectroscopic and Magnetic Parameters for a Binuclear Mn(II)-Isodecanoate Model:

| Parameter | Predicted Value | Experimental Technique |

|---|---|---|

| Magnetic Exchange (J) | -5 to +5 cm⁻¹ | Magnetic Susceptibility |

| g-tensor (isotropic) | ~2.00 | EPR |

| C=O Stretch (cm⁻¹) | 1550 - 1600 | IR Spectroscopy |

| Mn-O Stretch (cm⁻¹) | 400 - 500 | IR/Raman Spectroscopy |

Future Research Directions and Emerging Paradigms in Manganese Isodecanoate Chemistry

Development of Novel Ligand Architectures for Enhanced Performance

The performance of homogeneous manganese catalysts, often derived from precursors like manganese isodecanoate, is intrinsically linked to the molecular architecture of their coordinating ligands. A primary future direction is the rational design and synthesis of novel ligand frameworks that can precisely control the electronic and steric environment of the manganese center. This control is paramount for improving catalytic activity, selectivity, and stability.

Research is increasingly focused on moving beyond simple phosphine (B1218219) or amine ligands to more complex, multi-dentate "pincer" ligands. For instance, studies have shown that modifying the backbone of NNP (diamine-monophosphine) pincer ligands can lead to manganese complexes with higher reactivity compared to their PNP (diphosphine-amine) counterparts. This enhancement is attributed to the more electron-rich and less sterically hindered environment created by the NNP framework, which facilitates key steps in catalytic cycles like hydrogenation. nih.gov

Another emerging paradigm is the incorporation of functionalities that can engage in non-covalent interactions with the substrate. By designing ligands with extended π-systems, researchers aim to enhance catalyst-substrate binding and orientation through π-stacking, which can significantly improve enantioselectivity in asymmetric reactions. researchgate.net The strategic placement of bulky substituents on the ligand is also a key strategy to create chiral pockets around the metal center, sterically guiding the substrate to a preferred orientation and thus controlling the stereochemical outcome of the reaction.

The development of bio-inspired ligands that mimic the active sites of manganese-containing enzymes represents a particularly promising frontier. These ligands can feature compartmental designs or incorporate specific functional groups to replicate the unique reactivity and selectivity observed in natural systems, such as in catechol oxidation or epoxidation reactions. nih.govrsc.org The ultimate goal is to create a toolbox of modular ligands that can be fine-tuned for specific applications, transforming this compound from a simple precursor into the foundation for a wide range of high-performance, tailor-made catalysts.

Table 1: Comparison of Manganese Catalyst Performance with Varied Ligand Architectures in Asymmetric Hydrogenation

| Catalyst System | Ligand Type | Key Ligand Feature | Substrate | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| Mn-NNP | NNP Pincer | More electron-rich, less hindered | Ketones | Up to 98:2 | nih.gov |

| Mn-PNP | PNP Pincer | More sterically hindered | Ketones | Lower reactivity/selectivity | nih.gov |

| Mn-P,N,N | Facial P,N,N | ortho-substituted pyridine | Cyclic Ketones | Up to 99:1 | dntb.gov.ua |

| Mn-Ferrocenyl | Tridentate Py/Amine/Phosphine | Extended π-system | Indanone | 95:5 (Computed) | researchgate.net |

Exploration of this compound in Heterogeneous Catalysis

While homogeneous catalysis offers high selectivity, heterogeneous catalysts provide critical advantages in terms of separation, reusability, and industrial scalability. A significant future research direction lies in utilizing this compound as a precursor for the synthesis of advanced heterogeneous catalysts. This approach involves the deposition of the manganese salt onto a high-surface-area support, followed by thermal treatment (calcination) to produce catalytically active manganese oxide phases.

The key challenge and research opportunity is to control the final properties of the supported manganese oxide. Future work will focus on how the choice of support material (e.g., ceria, titania, carbon) and calcination conditions can dictate the crystal structure (e.g., α-MnO₂, δ-MnO₂), morphology (nanoparticles, nanosheets, mesoporous structures), and defect concentration (e.g., oxygen vacancies) of the resulting catalyst. rsc.orgrsc.org These factors are known to be critical for catalytic activity in oxidation reactions, such as the total oxidation of volatile organic compounds (VOCs) and the selective oxidation of hydrocarbons. nih.govnih.govosti.gov

Another emerging paradigm is the creation of mixed-metal oxide catalysts. By co-impregnating this compound with precursors of other metals (e.g., cobalt, copper, cerium), researchers can synthesize composite materials with synergistic properties. nih.govrsc.org The formation of Mn-O-M interfaces can generate unique active sites that enhance redox properties and facilitate oxygen mobility, leading to superior catalytic performance compared to the single-oxide components. nih.govnih.gov For example, MnOx/CeO₂ catalysts have shown high activity for C-H bond activation, attributed to active oxygen species at the interface. The rational design of these interfaces, using this compound as a reliable manganese source, is a key avenue for developing next-generation heterogeneous catalysts for sustainable chemical synthesis. rsc.org

Table 2: Performance of Heterogeneous Manganese Oxide Catalysts in Oxidation Reactions

| Catalyst | Preparation Method | Reaction | Key Performance Metric | Reference |

|---|---|---|---|---|

| Mesoporous MnO₂ | Template-assisted synthesis | Aerobic Aromatization of N-heterocycles | High yield, reusable catalyst | nih.govosti.gov |

| MnOₓ/CeO₂(0.05) | Co-precipitation from nitrate (B79036) precursors | Oxidation of Ethylbenzene | 92% conversion, 89% selectivity | nih.gov |

| MnO₂–CuO | Co-precipitation | PGMEA Decomposition | T₉₀ = 171 °C (vs. 202 °C for MnO₂) | nih.gov |

| Cryptomelane (KMn₈O₁₆) | Mineral-based | Preferential CO Oxidation (CO-PROX) | Comparable activity to CuO/CeO₂ | acs.org |

Advanced In Situ and Operando Spectroscopic Studies for Mechanistic Elucidation

A deep understanding of reaction mechanisms is essential for the rational design of improved catalysts. A major future paradigm in manganese catalysis involves the use of advanced in situ (under reaction conditions) and operando (while operating) spectroscopic techniques to probe the catalyst's state during reaction. These methods provide unprecedented insight into the true nature of the active species, reaction intermediates, and deactivation pathways, moving beyond the characterization of stable pre-catalysts.

For manganese-based systems, X-ray absorption spectroscopy (XAS) is a particularly powerful tool. Operando XAS studies on manganese oxide electrocatalysts for the oxygen evolution reaction (OER) have allowed researchers to track the average oxidation state of manganese in real-time as the applied potential is varied. researchgate.netrsc.org These experiments have revealed that the catalytically active phase often involves a dynamic equilibrium between Mn(III) and Mn(IV) states, a crucial insight for designing more efficient water-splitting catalysts. researchgate.netresearchgate.net

Vibrational spectroscopies, such as Raman and infrared (IR), are also being increasingly applied under operando conditions. Operando Raman spectroscopy can identify specific manganese oxide phases (e.g., birnessite) that form on an electrode surface during electrocatalysis. rsc.orgresearchgate.net For homogeneous systems, time-resolved IR spectroscopy has been used to observe the formation and reaction of short-lived manganese carbonyl intermediates in C-H activation cycles on timescales from picoseconds to microseconds. nih.govacs.org This allows for the direct observation of key mechanistic steps like ligand dissociation and substrate binding.

The future of this field lies in multi-technique approaches, combining methods like XAS, Raman, and IR in a single experiment to obtain a more complete picture of the catalyst's structural and electronic dynamics. youtube.com Applying these powerful analytical tools to catalytic systems derived from this compound will be critical for elucidating complex reaction mechanisms and guiding the development of next-generation catalysts.

Table 3: Application of In Situ/Operando Spectroscopy in Manganese Catalysis

| Technique | Type of Information Obtained | Example Application | Reference |

|---|---|---|---|

| Operando XAS (XANES/EXAFS) | Mn oxidation state, coordination environment, bond distances | Tracking Mn(III)/Mn(IV) cycle in OER electrocatalysis | researchgate.netrsc.org |

| Operando Raman Spectroscopy | Vibrational modes, identification of specific Mn-O phases | Detecting formation of birnessite-type MnO₂ during OER | researchgate.net |

| Time-Resolved IR Spectroscopy | Detection of short-lived intermediates (e.g., Mn-carbonyls) | Studying C-H activation mechanisms | nih.govacs.org |

| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and oxidation states | Characterizing changes in MnOₓ surface during OER | researchgate.net |

Computational Design and Rational Synthesis of Next-Generation Manganese Catalysts

The synergy between computational chemistry and experimental synthesis is a powerful paradigm that is set to accelerate the discovery of new manganese catalysts. Density Functional Theory (DFT) calculations are increasingly used not just to explain observed reactivity but to predictively design new catalysts with enhanced properties before they are ever synthesized in the lab.

A key area of focus is the in silico design of ligand architectures. Computational studies can deconvolute the complex interplay of steric and electronic effects that govern catalyst performance. researchgate.net For example, DFT calculations have been used to predict that introducing electron-donating groups on a ligand can improve the activity of a manganese hydrogenation catalyst, while adding steric bulk can enhance enantioselectivity. researchgate.net Such computational screens allow researchers to evaluate dozens of potential ligand modifications virtually, identifying the most promising candidates for synthesis and testing. This rational, design-first approach is far more efficient than traditional trial-and-error methods.

Computational modeling is also critical for elucidating complex reaction mechanisms and identifying rate-determining steps. By calculating the energy profiles of potential catalytic cycles, researchers can validate proposed mechanisms and identify bottlenecks that limit catalyst turnover. nih.gov In heterogeneous catalysis, DFT can be used to model the structure of catalyst surfaces and their interactions with reactants. For instance, calculations have shown that the catalytic activity of different manganese oxide nanostructures correlates with the calculated adsorption energy of reactants and products, providing a useful descriptor for predicting performance. rsc.org

The future direction is an integrated "design loop" where computational predictions guide the rational synthesis of new catalysts using versatile precursors like this compound. The performance of these new catalysts is then evaluated experimentally, with mechanistic insights from operando spectroscopy used to refine and improve the computational models. This continuous feedback between theory and experiment will be the engine for developing the next generation of highly efficient and selective manganese catalysts.

Q & A

Q. What are the standard methodologies for synthesizing manganese isodecanoate in laboratory settings?

- Methodological Answer : Synthesis typically involves reacting manganese salts (e.g., MnCl₂) with isodecanoic acid under controlled pH and temperature. Solvent extraction methods, such as using D2EHPA (di-2-ethylhexyl phosphoric acid), can optimize yield by adjusting variables like pH (2.5–4.0), organic-to-aqueous (O:A) ratios (1:1–4:1), and extractant concentration (1–4% v/v) . Purification may involve centrifugation, filtration, or recrystallization. Characterization via FTIR, NMR, or X-ray diffraction confirms structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural properties?

- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies carboxylate bonding modes (e.g., symmetric/asymmetric stretching). Nuclear magnetic resonance (NMR) elucidates ligand coordination environments, while X-ray diffraction (XRD) provides crystallographic data. Thermogravimetric analysis (TGA) assesses thermal stability, and inductively coupled plasma mass spectrometry (ICP-MS) quantifies manganese content .

Q. What are the critical parameters to control during purification to ensure high yield and purity?

- Methodological Answer : Key parameters include pH (maintained at 3.5–5.0 to prevent hydrolysis), solvent polarity (e.g., hexane for non-polar impurities), and temperature (25–60°C to avoid decomposition). Centrifugation at 10,000 rpm for 15 minutes effectively separates phases, while vacuum filtration removes residual particulates .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis using Design of Experiments (DOE)?

- Methodological Answer : DOE frameworks, such as response surface methodology (RSM), systematically vary factors like pH, O:A ratio, and extractant concentration. For example, a central composite design (CCD) with 3 variables and 3 levels (e.g., -1, 0, +1) generates predictive models for extraction efficiency. Data from factorial experiments (e.g., Mn recovery rates ranging from 20% to 97% under varying conditions) guide optimization . Statistical tools like ANOVA validate model significance.

Q. What strategies resolve contradictions in catalytic efficiency data across experimental trials?

- Methodological Answer : Contradictions may arise from uncontrolled variables (e.g., trace metal impurities, humidity). Triangulate data using multiple analytical techniques (e.g., ICP-MS for metal content, GC-MS for ligand integrity). Reproducibility checks under standardized conditions (e.g., inert atmosphere, fixed stirring rates) minimize variability. Statistical outlier tests (e.g., Grubbs’ test) identify anomalous data points .

Q. How can computational modeling predict this compound’s reactivity in different solvents?

- Methodological Answer : Density functional theory (DFT) calculations simulate ligand exchange kinetics and solvent interactions. Parameters like solvation energy and charge distribution are modeled using software (e.g., Gaussian, VASP). Experimental validation via UV-Vis spectroscopy tracks reaction rates, comparing observed vs. predicted activation energies .

Q. What methodological considerations are essential for studying ligand exchange kinetics?

- Methodological Answer : Use stopped-flow spectrophotometry to monitor real-time ligand substitution. Control temperature (±0.1°C) and ionic strength (buffered solutions). Compare rate constants (k) across pH gradients (2.5–6.0) to identify protonation-dependent mechanisms. Data fitting with pseudo-first-order kinetics models quantifies activation parameters .

Data Analysis & Validation

Q. How should researchers validate analytical techniques for this compound characterization?

- Methodological Answer : Cross-validate using certified reference materials (CRMs) or spiked recovery experiments. For example, spike a known Mn concentration into a sample and measure recovery via ICP-MS (target: 95–105%). Inter-laboratory comparisons and proficiency testing ensure method robustness .

Q. What statistical approaches are recommended for analyzing thermal degradation data?

- Methodological Answer : Apply multivariate regression to correlate degradation rates with environmental factors (e.g., O₂ levels, humidity). Principal component analysis (PCA) identifies dominant degradation pathways. Uncertainty quantification (e.g., Monte Carlo simulations) accounts for measurement errors in TGA/DSC data .

Environmental & Toxicological Studies

Q. What protocols assess this compound’s environmental stability and degradation products?

- Methodological Answer : Accelerated aging studies (e.g., 70°C, 75% RH for 28 days) simulate long-term stability. Liquid chromatography-mass spectrometry (LC-MS) identifies degradation byproducts (e.g., free isodecanoic acid). Ecotoxicity assays (e.g., Daphnia magna LC50 tests) evaluate environmental impact, referencing ATSDR guidelines for manganese toxicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.